6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H16N8O2 and its molecular weight is 340.347. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Compounds 14, 17, and 19 are highly sensitive but have exceptional calculated detonation performance, making them attractive candidates for primary explosives .
- Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific residues contribute to improved activity .
- Additionally, 22i shows superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- The privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, related to our compound, have been designed and synthesized as novel CDK2 (cyclin-dependent kinase 2) targeting compounds .
Energetic Materials
LSD1 Inhibitors
Anti-Tumor Activity
CDK2 Targeting Compounds
Material Science and Weak Interactions
Mechanism of Action
Target of Action
The compound, also known as 3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridazin-6-one, is a potent inhibitor of the Neurokinin receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neuropeptides known as tachykinins. The primary role of these receptors is to mediate biological functions such as pain perception, smooth muscle contraction, and inflammatory responses.
Mode of Action
The compound interacts with its target, the Neurokinin receptor, by binding to it and inhibiting its function . This interaction results in the prevention of the downstream signaling cascade initiated by the receptor, thereby modulating the biological responses mediated by the receptor.
properties
IUPAC Name |
3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-10-17-20-14-13(16-4-5-23(10)14)21-6-8-22(9-7-21)15(25)11-2-3-12(24)19-18-11/h2-5H,6-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCNZUQPHSPITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one |
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